(R)-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
“®-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride” is a complex organic compound. The “®” indicates that it is a chiral molecule with a specific absolute configuration . The “2-Phenethylpyrrolidine” part suggests the presence of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a phenethyl group attached to it. The “2-carboxylic acid” indicates the presence of a carboxylic acid functional group. The “hydrochloride” means it is a salt formed with hydrochloric acid .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in three-dimensional space. The “®” in the name suggests that the molecule has a specific three-dimensional configuration .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the carboxylic acid group could participate in acid-base reactions . The pyrrolidine ring might undergo reactions typical of cyclic amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a carboxylic acid group could influence its acidity, and the pyrrolidine ring could influence its solubility .
Scientific Research Applications
Enantioselective Biotransformations
The compound was involved in amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides, leading to high yields and excellent enantioselectivity. This biocatalytic process kinetically resolved racemic trans-pyrrolidine-2,5-carboxamide into distinct enantiomeric forms. The synthetic potential of this biotransformation was demonstrated by the scalable preparation of various enantiomerically pure compounds, highlighting its application in organic synthesis and the preparation of drug-like compounds (Chen et al., 2012).
Crystal Structural Analysis
The compound was also used in the synthesis of derivatives for structural studies, which were characterized by X-ray diffraction analysis. Crystal structures of the derivatives were reported, highlighting the importance of (R)-2-phenethylpyrrolidine-2-carboxylic acid hydrochloride in understanding molecular conformations and interactions in different environments (Nitek et al., 2020).
Medicinal Chemistry Applications
The α-aminophosphonate/phosphinate structural motif, which this compound is a part of, has shown remarkable potential in medicinal chemistry. These compounds, broadly defined as analogues of amino acids with the carboxylic group replaced by phosphonic acid or related groups, have been developed into a distinct branch of phosphorus chemistry due to their broad capability of influencing physiologic and pathologic processes. The paper discusses the chemistry and biology of this class of compounds, highlighting their applications ranging from agrochemistry to medicine, and their role in the inhibition of various enzymes (Mucha et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
(2R)-2-(2-phenylethyl)pyrrolidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-12(16)13(8-4-10-14-13)9-7-11-5-2-1-3-6-11;/h1-3,5-6,14H,4,7-10H2,(H,15,16);1H/t13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZORNSLALKFTJI-ZOWNYOTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CCC2=CC=CC=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](NC1)(CCC2=CC=CC=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661592 | |
Record name | 2-(2-Phenylethyl)-D-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217684-31-5 | |
Record name | 2-(2-Phenylethyl)-D-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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